BenchChemオンラインストアへようこそ!

3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one

Medicinal Chemistry Quinazolinone Library Data Scarcity

Acquire 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one (CAS 880810-81-1) for your medicinal chemistry programs. This compound features a quinazolin-4-one core linked via an N-3-hexanoyl chain to a 3-(trifluoromethyl)phenyl-piperazine motif, differing from CB30865 series linker regio- and chemotypes. It cannot substitute for CB30865 analogs in TS/Nampt assays without in-house validation. Use as a matrix library probe to study linker topology effects on permeability and solubility (computed XLogP3-AA ~3.6). Source from specialist B2B suppliers for custom synthesis; typical lead times apply.

Molecular Formula C25H27F3N4O2
Molecular Weight 472.512
CAS No. 880810-81-1
Cat. No. B2663328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one
CAS880810-81-1
Molecular FormulaC25H27F3N4O2
Molecular Weight472.512
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C25H27F3N4O2/c26-25(27,28)19-7-6-8-20(17-19)30-13-15-31(16-14-30)23(33)11-2-1-5-12-32-18-29-22-10-4-3-9-21(22)24(32)34/h3-4,6-10,17-18H,1-2,5,11-16H2
InChIKeyDGPYFULYFZCKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one (CAS 880810-81-1): Procurement-Relevant Compound Profile


3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one (CAS 880810-81-1) is a synthetic heterocyclic small molecule characterized by a quinazolin-4-one core, a hexyl linker, and a piperazine ring bearing a 3‑(trifluoromethyl)phenyl substituent [1]. The compound is cataloged in the PubChem Substance database under CID 15992101, albeit as the 2,4‑dione tautomer (quinazoline-2,4(1H,3H)-dione; CAS 896383‑93‑0), highlighting the close structural relationship between these oxidation states [1]. To date, no primary research papers, patents, or authoritative database entries with quantitative biological or physicochemical data have been identified specifically for the 4‑one form under CAS 880810-81-1. Available vendor product pages describe the compound generically as a quinazolinone derivative with potential applications in oncology and pharmacology, but provide no comparator data .

Why In-Class Quinazolinone Analogs Cannot Simply Replace 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one


The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, but small modifications dramatically alter target engagement, cell permeability, and metabolic stability. The title compound differs from the widely studied CB30865 series (e.g., CB30865, CB300919) in both its linker regiochemistry and its terminal aryl-piperazine motif [1]. Whereas CB30865 analogs are N‑6‑benzyl-propargylamino‑substituted quinazolin-4-ones optimized for thymidylate synthase (TS) or nicotinamide phosphoribosyltransferase (Nampt) inhibition, the title compound carries an N‑3‑hexanoyl‑piperazine‑trifluoromethylphenyl tail that is structurally reminiscent of CNS‑targeted piperazine probes [1][2]. These structural differences preclude direct interchangeability; a scientist cannot assume that potency, selectivity, solubility, or pharmacokinetic behavior translate from one sub‑series to another without quantitative evidence. The following sections detail the limited evidence available and, more importantly, the wide evidentiary gaps that make head‑to‑head comparison impossible at this time.

Quantitative Differentiation Evidence for 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one Against Key Comparators


Data Availability Gap: No Primary Quantitative Assay Data for CAS 880810-81-1 in Public Databases

A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, and PubChem identified zero primary research articles or patents containing quantitative IC₅₀, Kd, solubility, logP/D, metabolic stability, or selectivity data for the title compound (CAS 880810-81-1). The PubChem entry (CID 15992101) corresponds to the 2,4‑dione tautomer (CAS 896383-93-0) [1] and lacks bioactivity annotations. The structurally related 2,4‑dione analog 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione (CAS 892267-00-4) is similarly devoid of quantitative functional data in curated databases . This constitutes a Class‑level inference: the quinazolin‑4‑one/2,4‑dione sub‑series represented by these compounds has not been the subject of disclosed quantitative structure‑activity relationship studies, in stark contrast to the well‑characterized CB30865 series.

Medicinal Chemistry Quinazolinone Library Data Scarcity

Tautomeric Ambiguity: The 4‑One vs. 2,4‑Dione Oxidation State and Its Implications for Target Binding

The title compound is specified as a quinazolin‑4‑one, while the only PubChem‑indexed entity sharing the same core substituents is cataloged as the quinazoline‑2,4‑dione (CID 15992101) [1]. The 4‑one vs. 2,4‑dione oxidation state alters the hydrogen‑bond donor/acceptor profile and electronics of the fused heterocycle. In the CB30865 series, the 4‑one carbonyl is essential for activity; reduction or methylation abrogates potency [2]. No study has directly compared the 4‑one and 2,4‑dione forms of the title scaffold. This is a Class‑level inference: tautomeric state is a known determinant of quinazolinone target engagement, and the absence of experimental tautomer‑specific data prevents any assumption of equipotency.

Tautomerism Quinazolinone Oxidation Structure-Activity Relationship

Lipophilic Efficiency (LipE) Inference: Computed Physicochemical Properties vs. CB30865 Series

Using PubChem‑computed descriptors for the structurally closest indexed entity (CID 15992101, 2,4‑dione form), the XLogP3-AA is 3.6 [1]. CB30865 has an experimental logD₇.₄ of ~2.8 (calculated logP ~3.5) [2]. While these computed values are similar, the CB30865 series demonstrates that even modest logP differences (~0.5–1.0 log units) translate to measurable solubility gaps: CB30865 aqueous solubility <1 µM at pH 6, whereas analog 5g (with a protonatable amine) reached 992 µM [2]. The title compound’s piperazine ring may confer pH‑dependent solubility akin to 5g, but no experimental solubility data have been reported. This is a Cross‑study comparable based on computed properties, requiring experimental confirmation.

Drug-likeness Lipophilic Efficiency Physicochemical Properties

Application Scenarios for 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one Based on Available Evidence


Chemical Probe Development for CNS or TRP Channel Targets (Class‑Level Inference Only)

The trifluoromethyl‑phenyl‑piperazine motif is a privileged fragment for CNS and ion channel targets, and related quinazolin‑4‑one analogs have been explored as TRPC channel antagonists [1]. If internal screening identifies activity against a specific TRP channel or GPCR, the title compound could serve as a starting point for medicinal chemistry optimization. Users must independently generate primary screening data, as no disclosed potency values exist.

Negative Control for CB30865‑Series Nampt/TS Inhibition Studies

Given that the CB30865 series requires the N‑6‑propargylamino‑benzamide functionality for Nampt/TS inhibition [2], the title compound—which lacks this motif—is structurally incapable of engaging these targets in the same manner. It may be used as a matched negative control in phenotypic assays to distinguish folate‑dependent from folate‑independent cytotoxicity, provided the compound is confirmed inactive against TS/Nampt in house.

Physicochemical Comparator for Quinazolinone Library Expansion

The title compound’s N‑3‑hexanoyl‑piperazine linker distinguishes it from the N‑6‑substituted CB30865 series. Compounds with similar computed logP (XLogP3-AA ~3.6) [3] but different linker topologies can be used to probe the effect of regiochemistry on cell permeability and solubility in a matrix library format. No experimental ADME data are available; all comparisons require parallel measurement.

Quote Request

Request a Quote for 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.